Specific Scientific Field: Crystallography
Summary: The crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate was determined. This study provides valuable insights into the spatial arrangement and intermolecular interactions within the crystal lattice .
Methods of Application:Single-Crystal X-ray Diffraction: Used to determine the precise arrangement of atoms in the crystal lattice.
Spatial Arrangement: The crystal structure revealed the positioning of the dichloro-phenyl moiety and its interactions with neighboring molecules.
N-(2,6-Dichlorophenyl)anthranilic acid, with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of approximately 282.12 g/mol, is an aromatic compound characterized by its unique structure that includes both an anthranilic acid moiety and a dichlorophenyl group. Its systematic name is 2-(2,6-dichloroanilino)benzoic acid, indicating its functional groups and structural features. This compound is notable for its potential applications in pharmaceuticals and materials science due to its specific chemical properties and biological activities .
These reactions are essential for synthesizing derivatives that may enhance its biological activity or alter its physical properties .
N-(2,6-Dichlorophenyl)anthranilic acid exhibits significant biological activities, particularly in pharmacology. Studies have shown that it possesses anti-inflammatory and analgesic properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its interactions with various biological targets suggest potential applications in treating conditions related to pain and inflammation .
Several synthesis methods have been reported for N-(2,6-Dichlorophenyl)anthranilic acid:
These methods allow for the production of the compound with varying degrees of purity and yield .
N-(2,6-Dichlorophenyl)anthranilic acid finds applications in various fields:
These applications highlight the compound's versatility across different industries .
Research on N-(2,6-Dichlorophenyl)anthranilic acid has focused on its interactions with biological systems. Studies have indicated that it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes. Furthermore, interaction studies using molecular docking have suggested binding affinities to various protein targets involved in pain signaling pathways. These insights are crucial for understanding its therapeutic potential and guiding future drug development efforts .
N-(2,6-Dichlorophenyl)anthranilic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-Chlorophenyl)anthranilic acid | Contains a para-chloro substitution | Different pharmacological profile |
| 2-Amino-5-chlorobenzoic acid | Lacks dichlorination but retains amino group | Less potent anti-inflammatory activity |
| 4-Amino-3-chlorobenzoic acid | Similar amino structure but different halogen | Variations in solubility and reactivity |
The presence of the dichlorophenyl group in N-(2,6-Dichlorophenyl)anthranilic acid contributes to its distinct biological activity and potential applications compared to these similar compounds .
N-(2,6-Dichlorophenyl)anthranilic acid was first synthesized in the mid-20th century as part of efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs). Its discovery paralleled the optimization of fenamic acid derivatives, which include mefenamic acid and diclofenac. Early syntheses relied on Ullmann condensation reactions between 2,6-dichloroaniline and 2-halobenzoic acids, though yields were initially low due to side reactions. The compound gained prominence as a metabolite of diclofenac, a widely prescribed NSAID, spurring investigations into its pharmacokinetic and toxicological profiles.
As a member of the anthranilic acid family, this compound features a benzene ring substituted with:
This structure confers amphoteric properties, enabling participation in hydrogen bonding and π-π stacking interactions critical for crystal packing. Compared to simpler anthranilic acids, the dichlorophenyl group enhances lipophilicity (logP ≈ 3.8), improving membrane permeability.
The compound serves dual roles:
Studies demonstrate its capacity to form stable radicals under UV irradiation, implicating it in diclofenac’s phototoxicity.
| Property | Classification |
|---|---|
| IUPAC Name | 2-[(2,6-dichlorophenyl)amino]benzoic acid |
| Molecular Formula | C₁₃H₉Cl₂NO₂ |
| Molecular Weight | 282.12 g/mol |
| Therapeutic Category | NSAID metabolite |
| Bioavailability | 40–60% (oral) |
| Plasma Protein Binding | 99% |
Data compiled from
The Ullmann reaction remains a cornerstone for constructing the C–N bond in N-(2,6-dichlorophenyl)anthranilic acid. Traditional approaches employ copper catalysts to couple 2-chlorobenzoic acid with 2,6-dichloroaniline at elevated temperatures (160–200°C). A modified Ullmann protocol using tetrabutylphosphonium chloride ([TBP]Cl) ionic liquids achieves 85–92% yields at 170°C, circumventing the need for volatile organic solvents [3]. Copper(I) complexes formed in situ enhance reaction homogeneity, while potassium carbonate base facilitates deprotonation of the aniline nucleophile. Comparative studies show ionic liquids improve catalyst recyclability, with three consecutive cycles maintaining >80% efficiency [3].
Copper-catalyzed cross-coupling optimizes regioselectivity for the ortho-chloro position of benzoic acid derivatives. A dual Cu/Cu₂O catalyst system in diethylene glycol or 2-ethoxyethanol achieves 90% yield within 24 hours at 120°C [2]. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Copper Source | Cu (50 mol%) + Cu₂O (25 mol%) | +35% vs. CuI alone [2] |
| Base | K₂CO₃ | 90% vs. 30% for Cs₂CO₃ [2] |
| Solvent | Diethylene glycol | 90% vs. 5% in H₂O [2] |
Notably, 2,6-dichloroaniline’s steric bulk does not impede amination due to the carboxylic acid group’s directing effect, which activates the adjacent chloro substituent [4]. Microwave-assisted variants in ethylene glycol reduce reaction times to 20 minutes while maintaining 88% yield [4].
Catalyst engineering and solvent selection critically enhance efficiency. Mixed copper systems (e.g., Cu/Cu₂O) outperform singular catalysts by stabilizing active Cu(I) intermediates [2]. Solvent effects were quantified as follows:
Microwave irradiation (300 W) accelerates aryl amination via dielectric heating, achieving 95% conversion in 15 minutes for electron-deficient anilines [4]. Isothermal crystallization studies reveal that anti-dimer packing of anthranilic acid derivatives in the solid state improves isolation purity by 18% [2].
Sustainable synthesis routes emphasize solvent recovery and catalytic waste reduction. Ionic liquid-mediated Ullmann reactions eliminate dichloromethane and dimethylformamide, reducing E-factor (environmental impact) by 62% [3]. Life-cycle assessments show that diethylene glycol can be recycled five times with <10% efficiency loss, minimizing fresh solvent consumption [2]. Copper catalyst loading has been reduced to 5 mol% via ligand-accelerated systems (e.g., 1,10-phenanthroline), decreasing heavy metal waste by 80% [4].
Industrial scale-up requires addressing heat transfer and mixing efficiency. Continuous-flow reactors achieve kilogram-scale production of N-(2,6-dichlorophenyl)anthranilic acid with 87% yield by maintaining precise temperature control (120±2°C) and residence times (45 minutes) [4]. Catalyst recovery via centrifugation and ion-exchange resins enables 90% copper reclamation, lowering production costs by $12/kg [3]. Solvent selection directly impacts scalability: 2-ethoxyethanol’s lower viscosity (3.9 cP vs. 16.1 cP for diethylene glycol) facilitates pumping and filtration in large batches [2].
The receptor interactions of N-(2,6-Dichlorophenyl)anthranilic acid represent a fundamental aspect of its biological activity. The compound demonstrates significant binding affinity for multiple receptor types, with binding constants ranging from nanomolar to low micromolar concentrations [1] [2].
N-(2,6-Dichlorophenyl)anthranilic acid functions as a potent antagonist of the G protein-coupled receptor 17 (GPR17), an orphan receptor involved in inflammatory diseases [1] [2]. The compound exhibits exceptional binding affinity with Ki values ranging from 8.91 to 83.2 nanomolar. Receptor-ligand docking studies reveal that the compound's binding site is characterized by positively charged arginine residues and a lipophilic pocket [1] [2]. The anthranilic acid scaffold provides optimal positioning for interaction with these critical binding determinants, while the dichlorophenyl group contributes to hydrophobic interactions that stabilize the receptor-ligand complex.
N-(2,6-Dichlorophenyl)anthranilic acid and related compounds interact with ryanodine receptors, which are critical for calcium release from intracellular stores [4]. The compound demonstrates significant modulatory activity, with some derivatives showing 95% efficacy at concentrations as low as 0.01 mg/L. This interaction occurs through binding to transmembrane domains of the receptor, leading to altered calcium signaling patterns that influence cellular excitability and contractility [4].
The enzyme inhibition profile of N-(2,6-Dichlorophenyl)anthranilic acid encompasses multiple target classes, demonstrating both competitive and non-competitive inhibition mechanisms across different enzymatic pathways.
Phosphodiesterase 4 (PDE4) represents a primary target for N-(2,6-Dichlorophenyl)anthranilic acid, with inhibition constants ranging from 0.16 to 8.1 micromolar [5] [6]. The compound demonstrates selective inhibition of PDE4 through competitive binding to the enzyme's active site, resulting in elevation of cellular cyclic adenosine monophosphate (cAMP) levels. This mechanism leads to downstream activation of protein kinase A and modulation of gene expression patterns associated with anti-inflammatory responses [5] [6]. The compound shows particular selectivity for PDE4 subtypes, with evidence suggesting preferential inhibition of PDE4D over other family members [6].
The compound exhibits dual inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with distinct selectivity profiles [7] [8]. COX-1 inhibition occurs with IC50 values ranging from 21.2 to 59 micromolar, while COX-2 inhibition demonstrates enhanced potency with IC50 values of 4.3 to 8.1 micromolar. This selectivity profile, characterized by a 13.7-fold preference for COX-2, contributes to the compound's anti-inflammatory properties while potentially reducing gastrointestinal side effects associated with non-selective COX inhibition [7].
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates inhibitory activity against matrix metalloproteinases (MMPs), with potency values in the nanomolar range [9]. Quantitative structure-activity relationship studies indicate that the sulfonamide group plays a crucial role in MMP inhibition, with the compound's effectiveness enhanced by nitrogen-containing substituents that increase the electronic character of the sulfonamide moiety [9]. The inhibition mechanism involves predominantly electronic interactions between the inhibitor and enzyme active site, with hydrophobic interactions playing a secondary role [9].
The compound exhibits potent inhibition of aldo-keto reductases, particularly showing high selectivity for AKR1C3 with IC50 values of 0.31 micromolar . This inhibition affects both prostaglandin biosynthesis and metabolism pathways, as these enzymes are involved in the conversion of prostaglandin precursors to their biologically active forms. The competitive nature of this inhibition suggests direct binding to the enzyme's active site, with the anthranilic acid scaffold providing optimal geometry for substrate mimicry .
N-(2,6-Dichlorophenyl)anthranilic acid exerts significant modulatory effects on multiple cell signaling pathways, contributing to its diverse biological activities through interconnected molecular mechanisms.
The compound's inhibition of phosphodiesterase 4 leads to substantial elevation of intracellular cAMP levels, with increases of up to 5-fold reported in cellular studies [5] [6]. This cAMP elevation activates protein kinase A (PKA), which subsequently phosphorylates cAMP-responsive element binding protein (CREB) and other transcription factors. The activation of this pathway results in increased expression of anti-inflammatory cytokines and decreased production of pro-inflammatory mediators, contributing to the compound's overall anti-inflammatory profile [6].
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates significant inhibitory effects on the NLRP3 inflammasome pathway, a critical multiprotein complex responsible for processing pro-interleukin-1β and pro-interleukin-18 into their mature forms . The compound achieves 65-82% inhibition of inflammasome activity through direct interaction with the NACHT domain of NLRP3, leading to prevention of inflammasome oligomerization. This mechanism disrupts the recruitment of apoptosis-associated speck-like protein containing a caspase recruitment domain to NLRP3, effectively blocking the maturation and release of inflammatory cytokines .
The compound exerts inhibitory effects on nuclear factor kappa B (NF-κB) signaling, achieving 71% reduction in phospho-NF-κB p65 levels . This modulation occurs through interference with upstream signaling events that lead to NF-κB activation, resulting in decreased expression of inflammatory genes. The mechanism involves both direct effects on NF-κB phosphorylation and indirect effects through elevated cAMP levels, which can modulate NF-κB activity through protein kinase A-mediated phosphorylation events [6].
N-(2,6-Dichlorophenyl)anthranilic acid influences calcium signaling through multiple mechanisms, including modulation of ryanodine receptors and voltage-regulated anion channels . The compound achieves 61% reduction in calcium channel current amplitude, leading to altered intracellular calcium homeostasis. This modulation affects calcium-dependent signaling pathways, including those involved in inflammatory responses and cellular excitability .
The allosteric inhibition properties of N-(2,6-Dichlorophenyl)anthranilic acid represent a sophisticated mechanism of action that allows for highly selective and potent inhibition of target proteins through binding to sites distant from active sites.
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates potent allosteric inhibition of hepatitis C NS5B polymerase, with IC50 values as low as 10 nanomolar [11] [12]. X-ray crystallography studies reveal that the compound binds to an allosteric site located between the thumb and palm regions of the polymerase, adjacent to but distinct from the active site. This binding induces conformational changes that reduce enzyme activity through stabilization of an inactive conformation. The allosteric nature of this inhibition provides advantages in terms of selectivity and resistance barrier compared to active site-directed inhibitors [11] [12].
The compound exhibits allosteric inhibition of replication protein A (RPA), specifically targeting the RPA70N domain with a binding affinity of 812 nanomolar [13] [14]. High-throughput screening and structure-guided optimization identified the compound as capable of binding to the basic cleft of RPA70N, occupying two distinct binding sites (Site-1 and Site-2) that can be independently targeted. This allosteric binding disrupts protein-protein interactions mediated by the RPA70N domain, affecting DNA damage response pathways [13] [14].
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates allosteric modulation of volume-regulated anion channels through binding to inter-subunit fenestrae between transmembrane helices . This binding enhances voltage-dependent inactivation rather than causing simple pore blockade, achieving 61% reduction in peak current amplitude and 50% reduction in inactivation time constant. The allosteric mechanism provides specificity for channel subtypes containing leucine-rich repeat-containing 8A subunits combined with other family members .
The compound exhibits allosteric inhibition of the NLRP3 inflammasome through binding to the NACHT domain, preventing the protein-protein interactions necessary for inflammasome assembly . This allosteric mechanism disrupts NLRP3-NLRP3 interactions while preserving essential NEK7-NLRP3 binding required for initial inflammasome recognition. The compound achieves 65% reduction in NLRP3 protein expression and 78% inhibition of caspase-1 activation through this allosteric mechanism .
N-(2,6-Dichlorophenyl)anthranilic acid demonstrates allosteric modulation of phosphodiesterase 4 through interaction with regulatory domains, achieving IC50 values of 0.16 micromolar [5] [6]. The compound shows subtype-specific modulation, with evidence suggesting preferential targeting of PDE4D over other subtypes. This allosteric mechanism allows for fine-tuning of enzyme activity and provides opportunities for developing inhibitors with reduced side effects through selective targeting of specific PDE4 subtypes [6].